molecular formula C19H18FN3O2S2 B12151346 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12151346
M. Wt: 403.5 g/mol
InChI Key: NCFCEDZOWOHZKK-UHFFFAOYSA-N
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Description

“2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the prop-2-en-1-yl group: This step may involve alkylation reactions using suitable alkylating agents.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions.

    Acetylation with N-(3-fluorophenyl)acetamide: This final step involves the reaction of the intermediate with 3-fluoroaniline and acetic anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new thienopyrimidine derivatives with potential biological activities.

Biology

In biological research, it may be studied for its interactions with various biomolecules, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thienopyrimidine core suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.

    Fluorophenylacetamide derivatives: Compounds with the fluorophenylacetamide moiety may exhibit similar pharmacological properties.

Uniqueness

The uniqueness of “2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H18FN3O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H18FN3O2S2/c1-4-8-23-18(25)16-11(2)12(3)27-17(16)22-19(23)26-10-15(24)21-14-7-5-6-13(20)9-14/h4-7,9H,1,8,10H2,2-3H3,(H,21,24)

InChI Key

NCFCEDZOWOHZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)CC=C)C

Origin of Product

United States

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